molecular formula C16H10FNO3 B10840947 2-(4-Fluoro-benzyl)isoquinoline-1,3,4-trione

2-(4-Fluoro-benzyl)isoquinoline-1,3,4-trione

Cat. No.: B10840947
M. Wt: 283.25 g/mol
InChI Key: XFTAXSAPJPVWNZ-UHFFFAOYSA-N
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Description

2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is an organic compound with the molecular formula C16H10FNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione typically involves the reaction of isoquinoline derivatives with 4-fluorobenzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the trione moiety to a diol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Potential applications in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1,3,4-trione: Lacks the 4-fluorobenzyl group, which may affect its chemical reactivity and biological activity.

    4-fluoro-benzyl derivatives: Compounds with similar substituents on different core structures, which may have different properties and applications.

Uniqueness

2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is unique due to the presence of both the isoquinoline core and the 4-fluorobenzyl group.

Properties

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]isoquinoline-1,3,4-trione

InChI

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)9-18-15(20)13-4-2-1-3-12(13)14(19)16(18)21/h1-8H,9H2

InChI Key

XFTAXSAPJPVWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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